molecular formula C8H11ClN2 B8604938 2-Chloro-5-ethyl-4,6-dimethylpyrimidine

2-Chloro-5-ethyl-4,6-dimethylpyrimidine

Cat. No.: B8604938
M. Wt: 170.64 g/mol
InChI Key: HEVMLRSJVWFVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethyl-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with substituents at positions 2 (chloro), 4,6 (methyl), and 5 (ethyl). Pyrimidines are heterocyclic aromatic compounds critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-5-ethyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3

InChI Key

HEVMLRSJVWFVGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1C)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Interactions

  • 2-Amino-4,6-dimethylpyrimidine: The amino group at position 2 increases hydrogen-bonding capacity, enabling co-crystal formation with diclofenac via strong N–H···O interactions. In contrast, the chloro group in 2-Chloro-5-ethyl-4,6-dimethylpyrimidine reduces nitrogen basicity, favoring hydrophobic interactions over salt formation .
  • 5-Bromo-2-chloro-4,6-dimethylpyrimidine : Bromine at position 5 introduces greater polarizability and molecular weight (221.48 g/mol vs. ~186.67 g/mol for the target compound). The bromo substituent may enhance halogen bonding, whereas the ethyl group in the target compound improves lipophilicity .
  • 4,6-Dichloro-5-methoxypyrimidine: Methoxy at position 5 provides electron-donating effects, stabilizing the ring.

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Physical Traits
This compound C₈H₁₂ClN₂ ~186.67 Not reported High hydrophobicity
5-Bromo-2-chloro-4,6-dimethylpyrimidine C₆H₆BrClN₂ 221.48 Not reported Polarizable bromine substituent
2-Amino-4,6-dimethylpyrimidine C₆H₉N₃ 123.16 173–174 (co-crystal) Co-crystal formation with APIs
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 193.01 40–42 Cl···N crystal interactions

Research Findings and Implications

  • Pharmaceutical Relevance: Amino- and hydroxy-substituted pyrimidines are preferred for co-crystallization with APIs, while chloro/ethyl derivatives may optimize lipid solubility for enhanced bioavailability in lipophilic matrices .
  • Synthetic Flexibility : The ethyl group in this compound offers a handle for further alkylation or cross-coupling reactions, contrasting with bromo analogs that may undergo Suzuki-Miyaura coupling .

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